3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl-
Overview
Description
3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The compound’s structure features a pyridazinone ring with a methyl group at the 4-position and a phenyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diketones or ketoesters. For example, the reaction of phenylhydrazine with 4-methyl-2,4-pentanedione under acidic or basic conditions can yield the desired pyridazinone.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives, while substitution reactions can produce a variety of functionalized pyridazinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with a similar ring structure but lacking the carbonyl group.
Pyridazinone: Compounds with different substituents on the pyridazinone ring.
Hydrazones: Compounds with a similar hydrazine-derived structure.
Uniqueness
3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and phenyl groups can affect the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
5-methyl-3-phenyl-4,5-dihydro-1H-pyridazin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-7-10(12-13-11(8)14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITLKHILFHLTRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NNC1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552118 | |
Record name | 4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52239-91-5 | |
Record name | 4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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